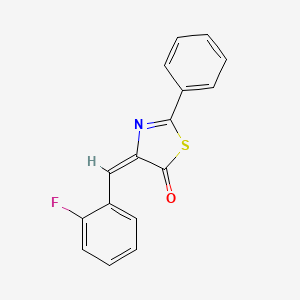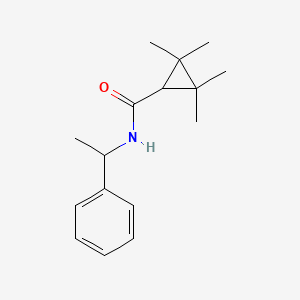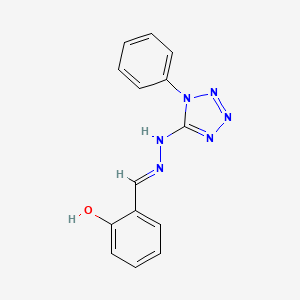![molecular formula C28H30N4O2S B13376682 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea](/img/structure/B13376682.png)
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea is a complex organic compound with the molecular formula C28H30N4O2S and a molecular weight of 486.6284 This compound is known for its unique structural features, which include a piperazine ring, a benzhydryl group, and a thiourea moiety
Métodos De Preparación
The synthesis of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a benzhydryl group through a nucleophilic substitution reaction.
Introduction of the carbonyl group: The functionalized piperazine is then reacted with a carbonyl-containing reagent to introduce the carbonyl group.
Coupling with the phenyl ring: The intermediate is coupled with a phenyl ring through a condensation reaction.
Formation of the thiourea moiety: Finally, the propionyl group is introduced, and the thiourea moiety is formed through a reaction with a thiourea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Aplicaciones Científicas De Investigación
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea can be compared with other similar compounds, such as:
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-isobutyrylthiourea: This compound has a similar structure but with an isobutyryl group instead of a propionyl group, leading to differences in reactivity and biological activity.
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-(2-furoyl)thiourea: This compound contains a furoyl group, which imparts different chemical and biological properties compared to the propionyl derivative.
Propiedades
Fórmula molecular |
C28H30N4O2S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C28H30N4O2S/c1-2-25(33)30-28(35)29-24-16-10-9-15-23(24)27(34)32-19-17-31(18-20-32)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,26H,2,17-20H2,1H3,(H2,29,30,33,35) |
Clave InChI |
FJWSMAAPKNETNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376599.png)
![3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13376610.png)
![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376621.png)
![1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone]](/img/structure/B13376626.png)
![3,5,9,11-tetramethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13376633.png)
![1-({2-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)propan-2-ol](/img/structure/B13376634.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B13376636.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B13376649.png)

![2-[2-(1H-indol-3-yl)ethyl]-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376655.png)
![2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide](/img/structure/B13376658.png)

![N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine](/img/structure/B13376663.png)
